molecular formula C12H17NO2 B000875 Ciclopirox CAS No. 29342-05-0

Ciclopirox

Cat. No. B000875
CAS RN: 29342-05-0
M. Wt: 207.27 g/mol
InChI Key: SCKYRAXSEDYPSA-UHFFFAOYSA-N
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Patent
US03972888

Procedure details

2 g of 4-methyl-6-cyclohexyl-2-pyrone and 1 g of hydroxylamine were dissolved in a mixture of 1.5 g of 2-aminopyridine and 4.5 g of 2-amino-6-methylpyridine and stored for 9 days at room temperature. After the usual working up, there were obtained 0.79 g (37 %) of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[O:5][C:4](=O)[CH:3]=1.[NH2:15][OH:16]>NC1C=CC=CN=1.NC1C=CC=C(C)N=1>[OH:16][N:15]1[C:6]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:7][C:2]([CH3:1])=[CH:3][C:4]1=[O:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC(OC(=C1)C1CCCCC1)=O
Name
Quantity
1 g
Type
reactant
Smiles
NO
Name
Quantity
1.5 g
Type
solvent
Smiles
NC1=NC=CC=C1
Name
Quantity
4.5 g
Type
solvent
Smiles
NC1=NC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
9 d
Name
Type
product
Smiles
ON1C(C=C(C=C1C1CCCCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.